molecular formula C40H68O14 B234899 Filicinoside A CAS No. 156857-59-9

Filicinoside A

Cat. No. B234899
CAS RN: 156857-59-9
M. Wt: 773 g/mol
InChI Key: JOLRNAYMVQBIMR-PLYJIFKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Filicinoside A is a natural compound that is extracted from the fern Dryopteris filix-mas. This compound has gained significant attention in the scientific community due to its potential therapeutic properties. It belongs to the class of compounds known as flavonoids, which are known for their antioxidant and anti-inflammatory properties. Filicinoside A has been found to exhibit a range of biological activities, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Clouds and Reproducibility in Scientific Experiments

  • Overview : The use of computing techniques in scientific research, especially for in silico experiments, is crucial for data management, analysis, and reproducibility. This approach could be relevant for studying Filicinoside A, especially in computational simulations and data analysis.
  • Key Points :
    • Importance of reproducibility in scientific experiments.
    • Cloud computing as a solution for long-term preservation of simulation programs and data.
  • Source : (de Oliveira, Oliveira, & Mattoso, 2017).

Chlorophyll a Fluorescence Induction Kinetics

  • Overview : The study of chlorophyll a fluorescence induction (FI) kinetics in leaves, reflecting photosystem II (PSII) performance, could offer insights into the effects of Filicinoside A on plant physiology, if applicable.
  • Key Points :
    • Modeling FI kinetics to understand PSII.
    • Potential for in silico representation and simulation of molecular systems.
  • Source : (Zhu et al., 2005).

Interspecies Interactions and Metabolite Production

  • Overview : The study of interactions between different microbial species, such as actinomycetes, and their effect on metabolite production could provide a framework for understanding how Filicinoside A might interact with other compounds or organisms.
  • Key Points :
    • Chemical interactions driving secondary metabolite production.
    • The potential of co-culture for discovering new molecules.
  • Source : (Traxler et al., 2013).

Expanding Chemical Space through Co-cultivation

  • Overview : Co-cultivation of microbes like Streptomyces coelicolor with Aspergillus niger impacts secondary metabolism, which could be relevant for exploring new applications or synergistic effects involving Filicinoside A.
  • Key Points :
    • Co-cultivation affecting secondary metabolism.
    • Discovery of novel natural products through microbial interaction.
  • Source : (Wu et al., 2015).

In Silico Techniques in Drug Development

  • Overview : The use of in silico techniques in drug development, as applied in pharmaceutical companies, could be instrumental in the research and development of applications for Filicinoside A.
  • Key Points :
    • Application of cheminformatics and chemical informatics.
    • In silico methods predicting drug release and formulations.
  • Source : (Ndibewu & Ngobeni, 2013).

properties

CAS RN

156857-59-9

Product Name

Filicinoside A

Molecular Formula

C40H68O14

Molecular Weight

773 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-6-methoxy-7,9,13-trimethyl-16-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]oxane-3,4,5-triol

InChI

InChI=1S/C40H68O14/c1-19(18-50-36-34(47)32(45)30(43)27(16-41)52-36)8-13-40(49-5)20(2)29-26(54-40)15-25-23-7-6-21-14-22(9-11-38(21,3)24(23)10-12-39(25,29)4)51-37-35(48)33(46)31(44)28(17-42)53-37/h19-37,41-48H,6-18H2,1-5H3/t19?,20-,21+,22-,23+,24-,25-,26-,27+,28+,29-,30+,31+,32-,33-,34+,35+,36+,37+,38-,39-,40?/m0/s1

InChI Key

JOLRNAYMVQBIMR-PLYJIFKSSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)OC1(CCC(C)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)OC

SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)OC1(CCC(C)COC7C(C(C(C(O7)CO)O)O)O)OC

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)OC1(CCC(C)COC7C(C(C(C(O7)CO)O)O)O)OC

synonyms

3-O-beta-D-glucopyranosyl-26-O-beta-D-glucopyranosyl-22-alpha-methoxy-5beta-furostan-3beta,26-diol
filicinoside A

Origin of Product

United States

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